2-Butenoic acid, 3-phenyl-

Overview

Description

“2-Butenoic acid, 3-phenyl-” is a type of butenoic acid, which is a mono carboxylic acid with an unbranched 4-carbon chain with 3 single bonds and one double bond . The chemical formula is C4H6O2 .

Synthesis Analysis

The synthesis of butenoic acid involves a variety of reactions. For instance, it can be synthesized by the decarboxylation of but-3-enoic acid . It can also be employed as a synthon in various reactions, including the cycloacylation of phenols to flavones and chromones, and cyclization to γ-butyrolactones .Molecular Structure Analysis

The molecular structure of “2-Butenoic acid, 3-phenyl-” consists of a 4-carbon chain with 3 single bonds and one double bond . The molecular weight is 86.0892 .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Butenoic acid, 3-phenyl-” include a boiling point of 436.2 K and a molecular weight of 86.0892 .Scientific Research Applications

Asymmetric Hydrogenation and Catalysis

- Enantiomeric Products Formation: 2-Butenoic acid, 3-phenyl- (Z)-3-phenyl-2-butenoic acid, is used in the asymmetric hydrogenation process. This process, involving a Ru(CH3COO)2[(R)-binap] catalyst, produces both (S)- and R-enantiomers of 3-phenyl-2-butanoic acid. It demonstrates different catalytic cycles with varying reactivity and stereoselectivity (Yoshimura et al., 2007).

Synthesis and Polymerization

- Synthesis from Diketene: A synthetic method involving palladium-catalyzed Grignard coupling reaction has been developed for 3-aryl-3-butenoic acids using diketene. This method is significant for producing substituted polystyrenes by copolymerization of methyl 3-phenyl-3-butenoate with styrene (Itoh et al., 1991).

Antifungal Activity

- Isolation from Streptomyces koyangensis: 4-Phenyl-3-butenoic acid isolated from Streptomyces koyangensis strain VK-A60 exhibits strong antifungal activity against various fungi and bacteria, showing potential as a bioactive compound (Lee et al., 2005).

Chemical Reactions and Mechanisms

- Wagner-Meerwein Rearrangement: Studies on the transformation of 3-hydroxy-2,2-dimethyl-3-phenyl-propionic acid into 2-phenyl-3-methyl-2-butenoic acid via Wagner-Meerwein rearrangement have contributed to understanding the mechanism and intramolecular character of this reaction (Berner et al., 1982).

Antitumorigenic Properties

- HDAC Inhibition: 4-Phenyl-3-butenoic acid (PBA) is identified as a novel histone deacetylase (HDAC) inhibitor with antitumorigenic properties. It inhibits HDAC enzymes and influences the acetylation levels of histone subtypes, offering potential in cancer treatment (Ali et al., 2015).

Biological Applications

- Antimicrobial Activities: Synthetic butenolides derived from 2-arylidene-4-(4-chloro/ethyl-phenyl)but-3-en-4-olides and their pyrrolone derivatives exhibit significant antimicrobial activities against various bacterial and fungal species, suggesting their therapeutic potential in treating microbial diseases (Husain et al., 2010).

Safety and Hazards

properties

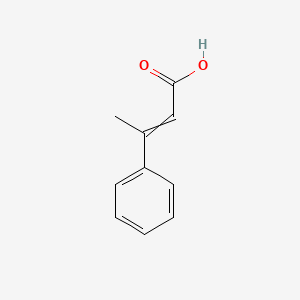

IUPAC Name |

3-phenylbut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEXWJYDPDXUVSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061614 | |

| Record name | 2-Butenoic acid, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1199-20-8 | |

| Record name | β-Methylcinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenoic acid, 3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenoic acid, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyclopentanamine](/img/structure/B7820187.png)

![1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B7820188.png)

![4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}benzoic acid](/img/structure/B7820221.png)